

# A Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

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## Compound of Interest

**Compound Name:** 2-(Methylsulfonyl)-4-pyridinecarboxylic acid

**Cat. No.:** B1424156

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## Introduction

**2-(Methylsulfonyl)-4-pyridinecarboxylic acid**, also known as 2-(methylsulfonyl)isonicotinic acid, is a heterocyclic organic compound with the chemical formula  $C_7H_7NO_4S$  and a molecular weight of 201.20 g/mol .<sup>[1][2]</sup> Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group, suggests its potential utility as a building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the methylsulfonyl group and the carboxylic acid can significantly influence the electronic properties of the pyridine ring, making it an interesting candidate for applications in drug development, particularly in the design of kinase inhibitors and other targeted therapies.<sup>[3]</sup>

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Methylsulfonyl)-4-pyridinecarboxylic acid**. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its analytical characterization.

## Molecular Structure and Key Features

The structural features of **2-(Methylsulfonyl)-4-pyridinecarboxylic acid** are pivotal in determining its spectroscopic properties. The pyridine ring is an aromatic heterocycle, and the substituents at the 2 and 4 positions create a specific electronic environment that will be reflected in the NMR spectra. The carboxylic acid group introduces characteristic IR absorptions and a readily ionizable proton. The methylsulfonyl group possesses strong electron-withdrawing capabilities and will influence the chemical shifts of adjacent protons and carbons.

Caption: Molecular structure of **2-(Methylsulfonyl)-4-pyridinecarboxylic acid**.

## <sup>1</sup>H NMR Spectroscopy

Experimental Protocol: A standard <sup>1</sup>H NMR spectrum would be acquired by dissolving approximately 5-10 mg of **2-(Methylsulfonyl)-4-pyridinecarboxylic acid** in a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or methanol-d<sub>4</sub>. A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used to obtain a high-resolution spectrum. The use of DMSO-d<sub>6</sub> is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

Predicted <sup>1</sup>H NMR Data: The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.5	d	~5
H-5	~8.2	dd	~5, ~1.5
H-6	~9.0	d	~1.5
-CH <sub>3</sub>	~3.4	s	-
-COOH	>12 (broad)	s	-

**Interpretation:**

- Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to be in the downfield region ( $\delta > 8.0$  ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The specific chemical shifts are influenced by the positions of the methylsulfonyl and carboxylic acid groups. H-6 is anticipated to be the most downfield due to its proximity to the nitrogen atom and the ortho-sulfonyl group. The splitting patterns arise from coupling between adjacent protons.
- Methyl Protons (-CH<sub>3</sub>): The protons of the methyl group attached to the sulfonyl group are expected to appear as a singlet around 3.4 ppm.
- Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, typically above 12 ppm.<sup>[4]</sup> This signal would disappear upon the addition of D<sub>2</sub>O due to proton-deuterium exchange.

## **<sup>13</sup>C NMR Spectroscopy**

**Experimental Protocol:** The <sup>13</sup>C NMR spectrum would be acquired on the same sample prepared for <sup>1</sup>H NMR analysis. A proton-decoupled <sup>13</sup>C NMR experiment would be performed to obtain a spectrum with singlets for each unique carbon atom.

**Predicted <sup>13</sup>C NMR Data:** The <sup>13</sup>C NMR spectrum is expected to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carboxylic acid carbon.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~155
C-3	~122
C-4	~145
C-5	~128
C-6	~152
-CH <sub>3</sub>	~45
-COOH	~165

#### Interpretation:

- Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the substituents (C-2 and C-4) are expected to be the most downfield.
- Methyl Carbon (-CH<sub>3</sub>): The methyl carbon of the sulfonyl group is expected to appear in the aliphatic region, around 45 ppm.
- Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing around 165 ppm.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

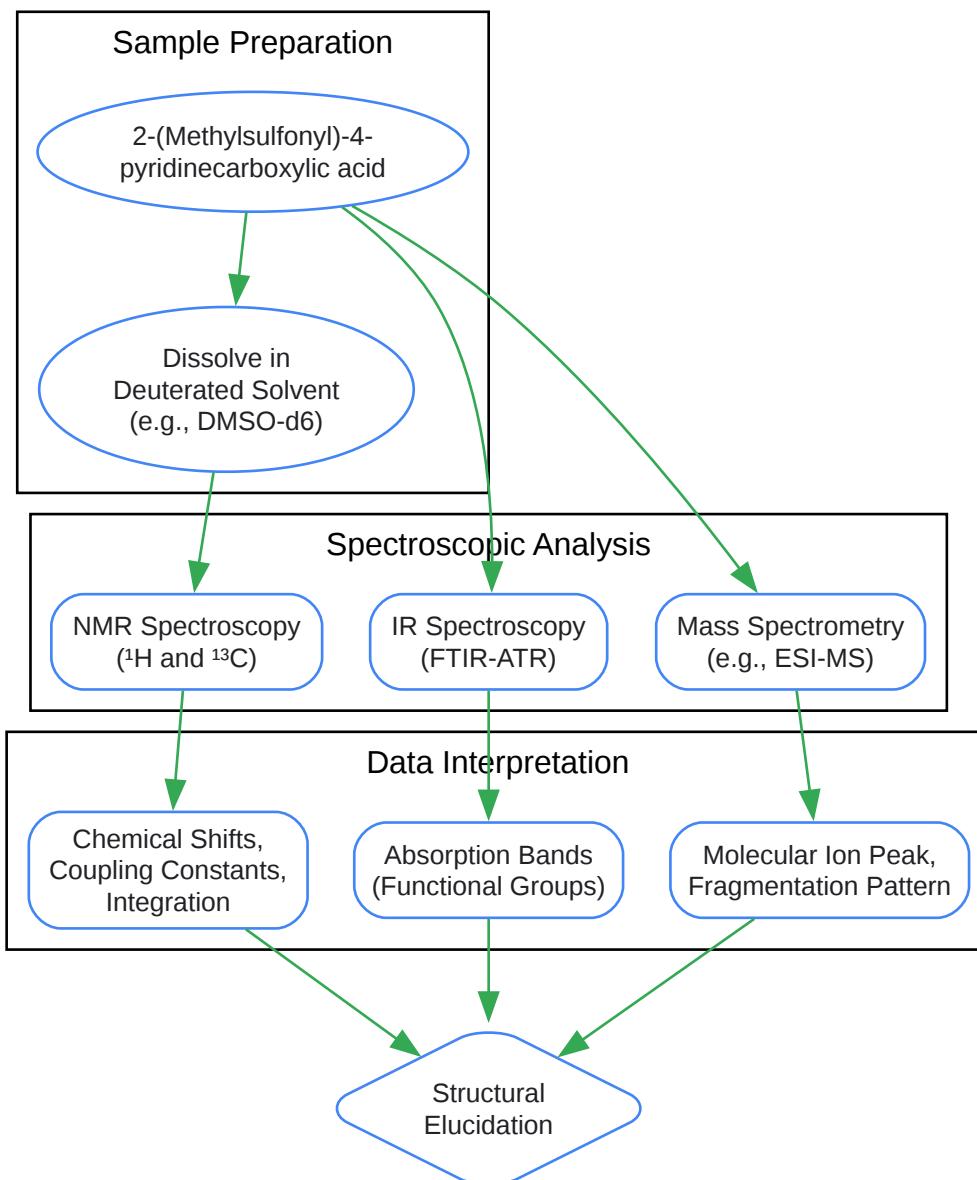
#### Predicted Key IR Absorptions:

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic, -CH <sub>3</sub> )	2960 - 2850	Medium
C=O (Carboxylic Acid)	1725 - 1700	Strong
C=C, C=N (Aromatic)	1600 - 1450	Medium to Strong
S=O (Sulfone)	1350 - 1300 and 1160 - 1120	Strong
C-O (Carboxylic Acid)	1300 - 1200	Medium

#### Interpretation:

- O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm<sup>-1</sup> region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6]
- C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm<sup>-1</sup> is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.[5][6]
- S=O Stretches: Two strong absorption bands are predicted for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found around 1350-1300 cm<sup>-1</sup> and 1160-1120 cm<sup>-1</sup>, respectively.
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm<sup>-1</sup> region.

## General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

## Mass Spectrometry (MS)

**Experimental Protocol:** Mass spectral data can be obtained using various ionization techniques. Electrospray ionization (ESI) would be a suitable method for this polar, acidic compound, likely showing the protonated molecule  $[M+H]^+$  in positive ion mode or the deprotonated molecule  $[M-H]^-$  in negative ion mode. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

**Predicted Mass Spectrum Data:**

- **Molecular Ion:** The nominal molecular weight is 201.20 g/mol. In positive ion mode ESI-MS, a prominent peak at m/z 202.0 ( $[M+H]^+$ ) is expected. In negative ion mode, a peak at m/z 200.0 ( $[M-H]^-$ ) would be observed.
- **Major Fragmentation Pathways:**
  - Loss of  $CO_2$  (44 Da) from the carboxylic acid to give a fragment at m/z 157.
  - Loss of the methyl group (15 Da) from the sulfonyl group to give a fragment at m/z 186.
  - Loss of the entire methylsulfonyl group (79 Da) to give a fragment at m/z 122.
  - Loss of the carboxylic acid group (45 Da) to give a fragment at m/z 156.

## Conclusion

The predicted spectroscopic data presented in this guide provide a foundational framework for the analytical characterization of **2-(Methylsulfonyl)-4-pyridinecarboxylic acid**. The combination of  $^1H$  NMR,  $^{13}C$  NMR, IR spectroscopy, and mass spectrometry offers a powerful toolkit for confirming the identity and purity of this compound. While these predictions are based on established chemical principles, it is imperative to validate them against experimentally acquired data. This guide serves as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their experimental results in the synthesis and application of this promising chemical entity.

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